molecular formula C18H15N3O3S3 B2677772 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1170920-11-2

5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2677772
M. Wt: 417.52
InChI Key: OVSXLKLPLCFPCH-UHFFFAOYSA-N
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Description

The compound is a thiazolopyrimidine derivative. Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known for their various biological activities.


Synthesis Analysis

A common synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . These reactions often involve condensations of certain precursors in a suitable solvent under ultrasonic activation .


Molecular Structure Analysis

The molecular structure of such compounds is usually determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidine derivatives can depend on the position and nature of substituents in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure and functional groups. For example, some thiazolopyrimidine derivatives are solids at room temperature .

Scientific Research Applications

Antibacterial and Antitubercular Activities

The compound 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide has shown promise in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial and antitubercular activities. Studies have focused on developing new derivatives through various synthetic pathways to explore their potential as antibacterial and antitubercular agents. For instance, derivatives synthesized by thiophene ring closure and subsequent chemical modifications were tested for their in vitro antibacterial and antitubercular activities, with some compounds displaying significant activity against various pathogens, including Mycobacterium tuberculosis. These findings highlight the compound's role in the development of new therapeutics for bacterial and tubercular infections (Cai et al., 2016), (Azab et al., 2013).

Antitumor Activities

Further research into the compound's derivatives has explored their potential in antitumor activities. Syntheses of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have been conducted, leading to compounds with potent antitumor and antibacterial properties. These studies involved a series of synthetic steps to produce derivatives that were subsequently tested against various human tumor cell lines. Some derivatives showed higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, indicating their potential as antitumor agents (Hafez et al., 2017).

Insecticidal Activities

The compound and its derivatives have also been investigated for their insecticidal activities, particularly against agricultural pests. Novel sulfonamide thiazole derivatives have been synthesized and evaluated for their toxic effects on the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited potent toxic effects, highlighting the potential for the development of new insecticidal agents to protect crops from pest damage. These studies contribute to the ongoing search for environmentally safe and effective pest control methods (Soliman et al., 2020).

Future Directions

Thiazolopyrimidines are a focus of ongoing research due to their broad spectrum of pharmacological activity . Future research may focus on synthesizing new compounds in this class, studying their biological activity, and developing them into effective medications.

properties

IUPAC Name

5-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-9-16(22)21-15(10-25-18(21)19-11)13-4-6-14(7-5-13)20-27(23,24)17-8-3-12(2)26-17/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSXLKLPLCFPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

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